molecular formula C18H22N2O2 B14675225 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone CAS No. 38942-83-5

9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone

Cat. No.: B14675225
CAS No.: 38942-83-5
M. Wt: 298.4 g/mol
InChI Key: YDWKRSVMKLPHPX-UHFFFAOYSA-N
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Description

9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone is an organic compound with the molecular formula C18H22N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with a morpholine derivative in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3-(dimethylaminomethyl)-2,3-dihydro-4(1H)-carbazolone
  • 9-Methyl-3-(ethylaminomethyl)-2,3-dihydro-4(1H)-carbazolone

Uniqueness

Compared to similar compounds, 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone is unique due to its specific morpholine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

38942-83-5

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

9-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C18H22N2O2/c1-19-15-5-3-2-4-14(15)17-16(19)7-6-13(18(17)21)12-20-8-10-22-11-9-20/h2-5,13H,6-12H2,1H3

InChI Key

YDWKRSVMKLPHPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCOCC4

Origin of Product

United States

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